4-(Bromomethyl)benzamide
Overview
Description
4-(Bromomethyl)benzamide is an organic compound with the molecular formula C8H8BrNO. It is a derivative of benzamide, where a bromomethyl group is attached to the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Mechanism of Action
Mode of Action
It’s known that bromomethyl groups can participate in various chemical reactions, such as free radical reactions . In these reactions, the bromomethyl group can be replaced by a nucleophile, leading to the formation of a new bond . This could potentially alter the function of the target molecule, but the exact changes would depend on the specific target and the nature of the nucleophile.
Pharmacokinetics
It’s known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound is also known to inhibit CYP1A2, an enzyme involved in drug metabolism .
Action Environment
The action, efficacy, and stability of 4-(Bromomethyl)benzamide can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the compound’s action could potentially be influenced by factors such as pH, temperature, and the presence of other molecules in its environment.
Biochemical Analysis
Biochemical Properties
4-(Bromomethyl)benzamide plays a significant role in biochemical reactions, particularly those involving nucleophilic substitution at the benzylic position. This compound can interact with enzymes and proteins through its bromomethyl group, which can undergo nucleophilic attack by amino acid residues in the active sites of enzymes. For example, it can form covalent bonds with cysteine residues, leading to enzyme inhibition or modification . Additionally, this compound can participate in π–π stacking interactions with aromatic amino acids, influencing protein structure and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound can influence cell signaling pathways by modifying key signaling proteins through covalent attachment or non-covalent interactions. For instance, it can inhibit the activity of enzymes involved in cell division, such as the cell division protein FtsZ, thereby affecting bacterial cell division . In mammalian cells, this compound can alter gene expression and cellular metabolism by interacting with transcription factors and metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the formation of covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition or activation . This compound can also engage in non-covalent interactions, such as hydrogen bonding and π–π stacking, which can stabilize or destabilize protein structures . Additionally, this compound can modulate gene expression by binding to transcription factors and altering their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under inert atmosphere and low temperatures (2-8°C), but it can degrade over time when exposed to light or higher temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as liver damage and oxidative stress . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, beyond which adverse effects become prominent .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular macromolecules . Additionally, this compound can affect metabolic flux by inhibiting key metabolic enzymes, thereby altering metabolite levels and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by membrane transporters . Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments, such as the cytoplasm and nucleus . This distribution is influenced by the compound’s affinity for binding proteins and its physicochemical properties .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can localize to specific organelles, such as the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular metabolism and protein synthesis . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, can direct this compound to these compartments, enhancing its specificity and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Bromomethyl)benzamide can be synthesized through several methods. One common approach involves the bromination of toluene to form benzyl bromide, followed by the reaction with benzamide. The reaction typically uses a brominating agent such as N-bromosuccinimide in the presence of a radical initiator like benzoyl peroxide.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity, often involving the use of solvents like ethyl acetate or chloroform and maintaining temperatures around 2-8°C under an inert atmosphere .
Chemical Reactions Analysis
Types of Reactions: 4-(Bromomethyl)benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding benzaldehyde derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Formation of substituted benzamides.
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of benzylamines.
Scientific Research Applications
4-(Bromomethyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and as a building block in the synthesis of various industrial chemicals
Comparison with Similar Compounds
4-(Bromomethyl)benzaldehyde: Similar structure but with an aldehyde group instead of an amide group.
4-(Chloromethyl)benzamide: Similar structure but with a chloromethyl group instead of a bromomethyl group.
4-(Methyl)benzamide: Similar structure but with a methyl group instead of a bromomethyl group.
Uniqueness: 4-(Bromomethyl)benzamide is unique due to the presence of the bromomethyl group, which makes it more reactive towards nucleophiles compared to its chloromethyl or methyl counterparts. This increased reactivity can be advantageous in certain synthetic applications where a higher degree of reactivity is required .
Properties
IUPAC Name |
4-(bromomethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXODOFITUJNMKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342757 | |
Record name | 4-(bromomethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20342757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58914-40-2 | |
Record name | 4-(bromomethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20342757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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